Welcome to the BenchChem Online Store!
molecular formula C16H15N3O B8692290 N-[2-(1H-benzimidazol-2-yl)phenyl]propanamide CAS No. 176693-60-0

N-[2-(1H-benzimidazol-2-yl)phenyl]propanamide

Cat. No. B8692290
M. Wt: 265.31 g/mol
InChI Key: VPCQBVROXHOCLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05496826

Procedure details

To a solution/suspension of 2-(2-aminophenyl) benzimidazole (5.0 g, 23.0 mmol), potassium carbonate (9.5 g, 69.0 mmol) in acetonitrile (300 mL) at 0° C. was added propionyl chloride (2.3 g, 23.0 mmol). The reaction mixture was allowed to warm to room temperature, stir overnight, followed by filtration to remove the white solid. This was washed thoroughly with acetonitrile. The acetonitrile was concentrated in vacuo, the residue extracted into methylene chloride, washed with potassium carbonate (saturated solution) and the organic layer was dried over anhydrous magnesium sulfate. The methylene chloride was removed in vacuo and the resulting solid was recrystallized from methanol, m.p. >200° C. 1H NMR (300 MHz, DMSO-d6) δ13.14 (bs, 1H), 13.00 (s, 1H), 8.70 (d, J=8.4 Hz, 1H), 8.10 (d, J=8.0 Hz, 1H), 7.71 (d, J=7.2 Hz, 1H), 7.57 (d, J=8.3 Hz, 1H), 7.46 (t, J=8.0 Hz, 1H), 7.31-7.20 (m, 3H), 2.53 (q, J=7.5 Hz, 2H), 1.23 (t, J=7.5 Hz, 313C NMR (75 MHz, DMSO-d6) δ172.2, 150.9, 172.1, 138.4, 133.4, 130.7, 127.3, 123.5, 122.7, 122.3, 119.8, 118.6, 115.2, 111.5, 31.1, 9.6; IR (KBr)3262, 1662 cm-1 ; MS (DCI) m/e MH+ =266; Analysis calc'd for C16H15N3O1 /0.4H2O1 : C, 70.53; H, 5.64; N, 15.37; H2O1, 2.40; found: C, 70.52; H, 5.84; N, 15.42; H2O1, 2.64.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[NH:9][C:10]2[CH:16]=[CH:15][CH:14]=[CH:13][C:11]=2[N:12]=1.C(=O)([O-])[O-].[K+].[K+].[C:23](Cl)(=[O:26])[CH2:24][CH3:25]>C(#N)C>[NH:12]1[C:11]2[CH:13]=[CH:14][CH:15]=[CH:16][C:10]=2[N:9]=[C:8]1[C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[NH:1][C:23](=[O:26])[CH2:24][CH3:25] |f:1.2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=C(C=CC=C1)C=1NC2=C(N1)C=CC=C2
Name
Quantity
9.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
2.3 g
Type
reactant
Smiles
C(CC)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
followed by filtration
CUSTOM
Type
CUSTOM
Details
to remove the white solid
WASH
Type
WASH
Details
This was washed thoroughly with acetonitrile
CONCENTRATION
Type
CONCENTRATION
Details
The acetonitrile was concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
the residue extracted into methylene chloride
WASH
Type
WASH
Details
washed with potassium carbonate (saturated solution)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The methylene chloride was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the resulting solid was recrystallized from methanol, m.p. >200° C

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
N1C(=NC2=C1C=CC=C2)C2=C(C=CC=C2)NC(CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.